N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide
Description
N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide is a halogenated acetamide derivative characterized by a 2,4,6-trimethylphenyl ring substituted with a bromine atom at the 3-position and a 2-chloroacetamide side chain. This compound is structurally distinct due to the simultaneous presence of electron-withdrawing (bromo, chloro) and electron-donating (methyl) groups, which influence its electronic properties, solubility, and reactivity. It serves as a key intermediate in pharmaceutical synthesis, particularly in the preparation of imaging agents like mebrofenin, as noted in the synthesis of iminodiacetic acid derivatives .
Properties
IUPAC Name |
N-(3-bromo-2,4,6-trimethylphenyl)-2-chloroacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrClNO/c1-6-4-7(2)11(8(3)10(6)12)14-9(15)5-13/h4H,5H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEAYCUIGIVRECM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1NC(=O)CCl)C)Br)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00767025 | |
| Record name | N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00767025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119518-61-5 | |
| Record name | N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00767025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 3-bromo-2,4,6-trimethylaniline and chloroacetyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 3-bromo-2,4,6-trimethylaniline is dissolved in an appropriate solvent like dichloromethane. Chloroacetyl chloride is then added dropwise to the solution while maintaining the temperature below 0°C. After the addition is complete, the reaction mixture is stirred at room temperature for several hours.
Purification: The product is purified by recrystallization from a suitable solvent such as ethanol.
Industrial Production Methods: Industrial production methods for N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Nucleophilic Substitution: The chloroacetamide group can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The aromatic ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: The bromo group allows for coupling reactions such as Suzuki or Heck coupling, enabling the formation of more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: Palladium catalysts are often used in coupling reactions, with bases such as potassium carbonate or cesium carbonate.
Major Products:
Nucleophilic Substitution: Products include various substituted acetamides.
Coupling Reactions: Products include biaryl compounds and other complex aromatic structures.
Scientific Research Applications
Key Properties:
- Molecular Formula : C11H13BrClN
- Molecular Weight : 290.58 g/mol
- CAS Number : 119518-61-5
Organic Synthesis
N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and agrochemicals due to its ability to participate in nucleophilic substitution reactions and coupling reactions.
Medicinal Chemistry
The compound's derivatives are being investigated for their potential biological activity. Research indicates that these derivatives may interact with various biological targets such as enzymes or receptors, which could lead to the development of new therapeutic agents.
Case Study: Drug Development
A notable case study involves the exploration of this compound derivatives for anti-inflammatory and anticancer properties. Preliminary studies suggest that certain derivatives exhibit selective inhibition of specific enzymes involved in inflammatory pathways.
Industrial Applications
In industrial settings, this compound is utilized as a key intermediate for producing fine chemicals and active pharmaceutical ingredients (APIs). The efficiency of its synthesis can be enhanced through the use of continuous flow reactors and automated systems to ensure consistent product quality .
Mechanism of Action
The mechanism of action of N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroacetamide group can act as an electrophile, forming covalent bonds with nucleophilic sites in biological molecules .
Comparison with Similar Compounds
Table 1: Structural Comparison of Halogenated Acetamides
Key Observations :
- Steric hindrance from the 2,4,6-trimethyl groups may reduce reactivity compared to less hindered analogs like N-(4-bromophenyl)-2-chloroacetamide .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Findings :
Biological Activity
N-(3-Bromo-2,4,6-trimethylphenyl)-2-chloroacetamide is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a bromo-substituted aromatic ring coupled with a chloroacetamide functional group. The presence of these substituents influences its reactivity and biological interactions. The compound's structure can be represented as follows:
The biological activity of this compound is primarily attributed to its electrophilic nature. The chloroacetamide moiety can act as an electrophile, enabling it to form covalent bonds with nucleophilic sites in proteins, particularly cysteine residues. This interaction can lead to various cellular responses, including modulation of enzyme activity and receptor binding .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including this compound. A study screening various N-substituted phenyl-2-chloroacetamides demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), while showing moderate activity against Gram-negative bacteria and fungi like Candida albicans .
Table 1: Antimicrobial Activity of this compound
| Microorganism | Activity Level |
|---|---|
| Staphylococcus aureus | Effective |
| MRSA | Effective |
| Escherichia coli | Less Effective |
| Candida albicans | Moderately Effective |
Cytotoxicity and Genotoxicity
The compound's electrophilic properties also raise concerns regarding cytotoxicity and genotoxicity. Research indicates that similar haloacetamides can induce cellular stress and genotoxic effects due to their ability to react with thiol groups in proteins. These reactions can lead to oxidative stress responses and DNA damage .
Case Studies
Case Study 1: Structural Studies
A study focusing on the structural characteristics of chloroacetamides found that modifications in the aromatic ring significantly influenced their biological activity. The crystal structures of various derivatives were analyzed to understand the relationship between structure and activity .
Case Study 2: QSAR Analysis
Quantitative Structure-Activity Relationship (QSAR) analysis conducted on newly synthesized N-substituted phenyl-2-chloroacetamides revealed correlations between chemical structure and antimicrobial efficacy. The study confirmed that specific substitutions enhance lipophilicity, facilitating better membrane penetration and increased biological activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
